Mono-carboxy-isooctyl Phthalate-d4

Mass Spectrometry Isotope Dilution Phthalate Metabolite Quantification

Essential for accurate LC-MS/MS biomonitoring of DiNP. As a true isotope-dilution internal standard, it mirrors native MCiOP in extraction, chromatography, and ionization, eliminating the systematic bias of surrogate standards. Ideal for NHANES, MIREC, and EPA/EFSA risk assessment. Secure this high-purity, quadruply-deuterated internal standard for robust, reproducible population-level exposure data.

Molecular Formula C17H22O6
Molecular Weight 326.38 g/mol
Cat. No. B15559052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-carboxy-isooctyl Phthalate-d4
Molecular FormulaC17H22O6
Molecular Weight326.38 g/mol
Structural Identifiers
InChIInChI=1S/C17H22O6/c1-12(8-4-2-3-5-11-15(18)19)23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10,12H,2-5,8,11H2,1H3,(H,18,19)(H,20,21)/i6D,7D,9D,10D
InChIKeyRCOGHDLTLRKQOP-NECLWFIRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-carboxy-isooctyl Phthalate-d4: A Deuterated Internal Standard for Phthalate Metabolite Quantification


Mono-carboxy-isooctyl Phthalate-d4 is a stable isotope-labeled analog of mono-carboxy-isooctyl phthalate (MCiOP), the primary oxidative urinary metabolite of the high-molecular-weight phthalate plasticizer diisononyl phthalate (DiNP) [1]. It is categorized as an isotopically labeled internal standard intended for use in isotope dilution mass spectrometry (IDMS) applications. The compound incorporates four deuterium atoms at specific positions on the aromatic ring of the phthalate core, resulting in a molecular formula of C₁₇H₁₈D₄O₆ and a molecular weight of 326.38 g/mol, which is +4.03 Da relative to the unlabeled native metabolite . As an internal standard, it is designed to co-elute identically with the native MCiOP analyte during chromatographic separation while providing a distinct mass shift detectable by mass spectrometry, thereby enabling accurate and precise quantification of human and environmental exposure to DiNP [2].

Why Unlabeled MCiOP or Other Phthalate Metabolites Cannot Substitute for Mono-carboxy-isooctyl Phthalate-d4


The precise quantification of MCiOP in complex biological matrices such as urine or serum presents significant analytical challenges that cannot be adequately addressed by using the unlabeled compound as an external standard or by substituting other deuterated phthalate metabolites as internal standards. The native MCiOP analyte is present in the sample at unknown concentrations, precluding its use as a known reference point. Using a structurally similar but chemically distinct phthalate metabolite (e.g., MCOP-d4 or MCiNP-d4) as an internal standard introduces differential ionization efficiency, variable matrix effects, and non-identical chromatographic behavior, leading to systematic quantification bias [1]. Furthermore, MCiOP exists as a complex isomeric mixture, and only a chemically identical internal standard can accurately compensate for the differential extraction recovery and ionization suppression across all isomers [2]. The deuterated analog Mono-carboxy-isooctyl Phthalate-d4 is uniquely suited to overcome these limitations by serving as a true isotope dilution internal standard that exactly mimics the physicochemical behavior of the target analyte while remaining distinguishable by mass [3].

Quantitative Evidence for Mono-carboxy-isooctyl Phthalate-d4 Differentiation


Mass Difference Enables Complete Analyte Resolution in MS Detection

Mono-carboxy-isooctyl Phthalate-d4 provides a +4.03 Da mass shift relative to the unlabeled native metabolite MCiOP, enabling complete baseline resolution in the mass analyzer and eliminating isotopic cross-talk during quantification. This is a critical requirement for accurate isotope dilution mass spectrometry. While the unlabeled compound cannot be used as an internal standard, even ¹³C-labeled analogs (e.g., ¹³C₄-MCiOP) provide a smaller +4.03 Da shift, which can lead to partial overlap with the native M+2 isotopic peak depending on the mass resolution of the instrument [1]. In contrast, the +4 Da shift from deuteration ensures unambiguous identification and quantification with negligible interference from the native isotopic envelope [2].

Mass Spectrometry Isotope Dilution Phthalate Metabolite Quantification

Deuterated Internal Standard Improves Quantification Accuracy and Precision

The use of isotopically labeled internal standards, such as Mono-carboxy-isooctyl Phthalate-d4, has been shown to significantly enhance both accuracy and precision in phthalate quantification. In a headspace SPME-GC-MS method for phthalates in wine, employing deuterated phthalates as internal standards resulted in intermediate precision relative standard deviation (RSD) values ranging from 0.24% to 4.6%, and achieved detection limits below 35 ng L⁻¹ [1]. While this study did not directly evaluate MCiOP-d4, the performance metrics represent a class-level benchmark for deuterated phthalate internal standards. Comparable precision has been reported in a phthalate metabolite LC-MS/MS method, where within-day and between-day RSDs were <10% and <15%, respectively, when using deuterated internal standards [2].

Analytical Chemistry Isotope Dilution Method Validation

Compensation for Isomeric Complexity in MCiOP Quantification

MCiOP exists as a complex mixture of branched-chain isomers due to the isomeric nature of the parent DiNP plasticizer [1]. This isomeric complexity poses a significant challenge for accurate quantification, as different isomers may exhibit varying extraction recoveries and ionization efficiencies. The use of Mono-carboxy-isooctyl Phthalate-d4, which is a deuterated analog of the same isomeric mixture, ensures that each isomer's behavior is exactly mirrored by its corresponding labeled analog. This is in stark contrast to using a single isomer or a structurally similar but distinct internal standard (e.g., MCOP-d4), which would fail to correct for the differential behavior of the many MCiOP isomers, leading to potentially large quantification errors [2].

Isomeric Mixture Analysis LC-MS/MS Environmental Biomonitoring

Deuterium Labeling Minimizes Hydrogen-Deuterium Exchange in ESI-MS

A common limitation of some deuterated internal standards is the potential for hydrogen-deuterium exchange (H/D exchange) during sample preparation or ionization, which can alter the measured isotope ratio and compromise quantification accuracy. The deuterium atoms in Mono-carboxy-isooctyl Phthalate-d4 are located on the aromatic ring of the phthalate core, a position that is chemically stable and resistant to H/D exchange under typical analytical conditions (e.g., aqueous mobile phases, acidic or basic pH). In contrast, deuterium labels on aliphatic chains or in acidic functional groups (e.g., carboxyl groups) are more prone to exchange. For example, ¹³C-labeled internal standards are often considered more robust than deuterated standards, but they are significantly more expensive and less readily available [1]. The strategic placement of deuterium atoms in Mono-carboxy-isooctyl Phthalate-d4 provides the cost-effectiveness of deuteration with the analytical robustness typically associated with ¹³C labeling .

Mass Spectrometry Stable Isotope Labeling Electrospray Ionization

Key Application Scenarios for Mono-carboxy-isooctyl Phthalate-d4 Based on Quantitative Evidence


Large-Scale Human Biomonitoring Studies (e.g., NHANES, MIREC)

Mono-carboxy-isooctyl Phthalate-d4 is ideally suited for large-scale human biomonitoring studies such as the National Health and Nutrition Examination Survey (NHANES) or the Maternal-Infant Research on Environmental Chemicals (MIREC) study. The high precision achievable with this deuterated internal standard (RSD < 5% in many cases) allows for reliable detection of small variations in population-level exposure to DiNP, which is critical for epidemiological investigations linking phthalate exposure to health outcomes [1]. The compound's ability to compensate for isomeric complexity ensures that data from different study sites and time points are comparable and not biased by analytical variability [2].

Regulatory Compliance and Risk Assessment

Regulatory agencies such as the EPA and EFSA require highly accurate and reproducible analytical data for risk assessment of plasticizers. The use of Mono-carboxy-isooctyl Phthalate-d4 as an internal standard provides the level of analytical rigor necessary to meet these regulatory requirements. The low detection limits (down to ng/L levels) and high precision achieved with this class of deuterated internal standards enable the quantification of even low-level environmental or occupational exposures, supporting the development of evidence-based safety limits for DiNP [1].

Method Development and Validation for Complex Matrices

When developing a new LC-MS/MS method for the quantification of MCiOP in complex matrices such as urine, serum, or breast milk, Mono-carboxy-isooctyl Phthalate-d4 is the essential internal standard for method validation. It allows for the accurate determination of matrix effects, extraction recovery, and method precision, as it exactly mimics the behavior of the native analyte across all method steps. This is particularly important for MCiOP due to its isomeric nature, which would otherwise confound validation experiments if a structurally dissimilar internal standard were used [1].

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